BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-

Description

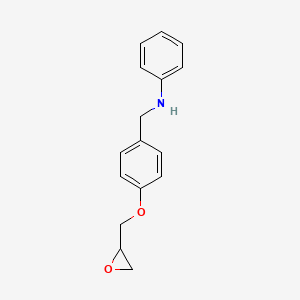

BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- (CAS: 2530-83-8) is an organic compound with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.34 g/mol. Structurally, it features a benzylamine backbone substituted with a 2,3-epoxypropoxy group at the para position of the phenyl ring (SYN: N-(4-(2,3-epoxypropoxy)phenyl)benzylamine) .

Key properties include:

- Toxicity: Classified as a questionable carcinogen with experimental tumorigenic data (rat subcutaneous TDLo: 4750 mg/kg over 18 weeks) .

- Decomposition: Releases toxic nitrogen oxides (NOₓ) upon heating .

Properties

CAS No. |

63991-57-1 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]aniline |

InChI |

InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)17-10-13-6-8-15(9-7-13)18-11-16-12-19-16/h1-9,16-17H,10-12H2 |

InChI Key |

GPNIQDXLAWTXJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- typically involves the reaction of benzylamine with an epoxide. One common method is the ring-opening reaction of an epoxide with benzylamine under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, depending on the desired reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of heterogeneous catalysts can also enhance the efficiency and recyclability of the process .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The terminal 2,3-epoxypropoxy group undergoes nucleophilic ring-opening under acidic, basic, or catalytic conditions.

Key Pathways:

-

Amine-Mediated Ring-Opening :

Primary or secondary amines attack the less hindered carbon of the epoxy ring, forming β-amino alcohol derivatives. For example, in epoxy resin curing, the compound reacts with polyamines (e.g., diethylenetriamine) to form crosslinked networks via sequential epoxide-amine additions . -

Acid-Catalyzed Hydrolysis :

In acidic media, the epoxy ring opens to form a diol. This reaction is critical in hydrolytic stability studies of epoxy-based materials .

Table 1: Epoxide Ring-Opening Conditions and Products

| Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|

| Primary amines (e.g., DETA) | β-amino alcohol crosslinker | Epoxy resin curing | |

| H₂SO₄ (aqueous) | 1,2-diol derivative | Hydrolytic degradation |

Amine Functional Group Reactions

The benzylamine moiety participates in typical amine reactions, including alkylation, acylation, and condensation.

Key Reactions:

-

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. This is utilized in pharmaceutical synthesis to modify bioavailability . -

Schiff Base Formation :

Condenses with aldehydes (e.g., benzaldehyde) to form imines, which are intermediates in heterocyclic synthesis .

Table 2: Amine Reaction Pathways

| Reaction Type | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-acetyl derivative | Drug modification | |

| Condensation | Benzaldehyde | Schiff base | Heterocycle synthesis |

Hydrogenolysis of the Benzyl Group

The benzyl group (C₆H₅CH₂–) attached to nitrogen is cleaved via catalytic hydrogenation. This is a critical step in deprotection strategies during organic synthesis .

Mechanism:

-

Pd/C-Catalyzed Hydrogenolysis :

The benzyl group is removed under H₂ atmosphere, yielding primary amines.

Crosslinking and Polymerization Reactions

The compound acts as a curing agent in epoxy resins, leveraging its dual amine-epoxy functionality.

Reaction Dynamics:

Scientific Research Applications

Chemical Synthesis

Chiral Auxiliary in Organic Chemistry

Benzylamine derivatives are widely utilized as chiral auxiliaries in organic synthesis. The compound can facilitate the preparation of nitrogen-containing compounds with enhanced stereochemical purity. This is particularly beneficial in the pharmaceutical industry where enantiomerically pure drug molecules are essential for efficacy and safety . The ability to easily remove the benzyl group post-reaction allows for greater flexibility in synthetic pathways.

Case Study: Synthesis of Pharmaceutical Agents

In a study focusing on the synthesis of beta-blockers, benzylamine derivatives were employed to enhance the yield of specific enantiomers. The reaction conditions were optimized to achieve high selectivity for the desired (S)-enantiomer of esmolol, demonstrating the compound's effectiveness as a chiral auxiliary .

Epoxy Resin Formulations

Curing Agent for Epoxy Resins

Benzylamine, p-(2,3-epoxypropoxy)-N-phenyl- serves as a curing agent in epoxy resin formulations. Its incorporation into resin systems enhances mechanical properties and thermal stability. The compound's epoxide functionality allows it to react with amines, leading to cross-linked structures that exhibit superior performance characteristics .

Data Table: Properties of Epoxy Resins Cured with Benzylamine Derivatives

| Property | Value |

|---|---|

| Viscosity | Low |

| Thermal Stability | Excellent |

| Mechanical Strength | High |

| Cure Time | Short |

Adhesives and Sealants

Role in Adhesive Formulations

The compound is also used in the formulation of adhesives and sealants due to its ability to promote adhesion between dissimilar materials. Its chemical structure contributes to improved bond strength and durability under various environmental conditions .

Case Study: Industrial Adhesives

In industrial applications, benzylamine derivatives have been incorporated into polyurethane adhesives. These adhesives demonstrated enhanced bonding capabilities on metal substrates compared to traditional formulations, highlighting the compound's role in advancing adhesive technology.

Coatings and Surface Treatments

Application in Protective Coatings

Benzylamine, p-(2,3-epoxypropoxy)-N-phenyl- is utilized in protective coatings that require resistance to chemicals and abrasion. Its incorporation into coating formulations results in films that exhibit excellent durability and resistance to environmental degradation .

Data Table: Performance Metrics of Coatings Containing Benzylamine Derivatives

| Metric | Value |

|---|---|

| Chemical Resistance | High |

| Abrasion Resistance | Excellent |

| UV Stability | Good |

Agrochemical Applications

Use in Pesticide Formulations

The compound has been explored for use in agrochemicals, particularly as an intermediate in the synthesis of pesticide formulations. Its ability to enhance the efficacy of active ingredients makes it valuable in agricultural chemistry .

Case Study: Development of Novel Pesticides

Research has shown that incorporating benzylamine derivatives into pesticide formulations can improve their effectiveness against specific pests while reducing toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- primarily involves the nucleophilic attack on the epoxy group, leading to ring-opening reactions. This process is facilitated by the presence of a catalyst, which can be an acid, base, or metal complex. The resulting β-amino alcohols can further participate in various chemical transformations, making the compound highly versatile in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisphenol A Diglycidyl Ether (BADGE)

- Formula : C₂₁H₂₄O₄

- Molecular Weight : 340.41 g/mol

- Structure : 2,2-Bis[p-(2,3-epoxypropoxy)phenyl]propane .

- Key Differences: BADGE contains two epoxypropoxy groups and a central isopropylidene bridge, increasing its molecular weight and rigidity compared to the mono-epoxypropoxy benzylamine compound. Applications: Widely used in epoxy resins for coatings and adhesives .

| Parameter | BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- | Bisphenol A Diglycidyl Ether (BADGE) |

|---|---|---|

| Molecular Formula | C₁₆H₁₇NO₂ | C₂₁H₂₄O₄ |

| Molecular Weight (g/mol) | 255.34 | 340.41 |

| Functional Groups | Benzylamine, epoxypropoxy | Two epoxypropoxy, isopropylidene |

| Toxicity | Questionable carcinogen | Endocrine disruptor |

| Industrial Use | Intermediate (inferred) | Epoxy resin production |

N-[2-(2-Methoxy-phenoxy)ethyl]-benzylamine

- Formula: C₁₇H₂₁NO₂

- Molecular Weight : 283.36 g/mol

- Structure: Benzylamine substituted with a 2-(2-methoxyphenoxy)ethyl group .

- Key Differences: Lacks the epoxypropoxy group but shares the benzylamine core. Applications: Intermediate in carvedilol synthesis (a β-blocker drug) . Safety: No carcinogenicity reported; used under controlled pharmaceutical conditions .

(R)-3-(2-(Benzyloxy)-5-Bromophenyl)-N,N-Diisopropyl-3-Phenylpropan-1-Amine

- Formula: C₂₈H₃₄BrNO

- Molecular Weight : 480.49 g/mol

- Structure : Benzylamine derivative with bromophenyl, diisopropyl, and propan-1-amine substituents .

- Key Differences: Larger molecular weight and complex substituents enhance steric hindrance, altering reactivity. Applications: Likely a pharmaceutical intermediate (e.g., kinase inhibitors) . Toxicity: No carcinogenicity data provided; higher molecular weight may reduce bioavailability .

Functional Group and Reactivity Analysis

- Epoxypropoxy Group : Present in both the target compound and BADGE. This group confers reactivity toward nucleophiles (e.g., amines, thiols), enabling crosslinking in polymers .

- Benzylamine Core: Common in pharmaceuticals (e.g., ) but paired with carcinogenic risk in the target compound due to structural modifications .

Industrial and Pharmacological Relevance

- Industrial Use: The target compound’s epoxy group suggests utility in small-molecule crosslinkers, though its carcinogenicity limits large-scale applications compared to BADGE .

- Pharmaceuticals: Benzylamine derivatives like N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine are prioritized for drug synthesis due to controlled reactivity and lower toxicity .

Biological Activity

Benzylamine derivatives, particularly those containing epoxy groups, have garnered attention in the field of medicinal chemistry due to their potential biological activities. The compound Benzylamine, p-(2,3-epoxypropoxy)-N-phenyl- is a notable member of this class. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of Benzylamine, p-(2,3-epoxypropoxy)-N-phenyl- can be represented as follows:

This structure indicates the presence of an amine group and an epoxy moiety, which are crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that benzylamine derivatives exhibit significant antimicrobial activities. A study reported that various benzylamine compounds showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes due to the amphiphilic nature of these compounds .

Anti-inflammatory Effects

Benzylamine derivatives have also been investigated for their anti-inflammatory properties. For instance, compounds similar to Benzylamine, p-(2,3-epoxypropoxy)-N-phenyl- have demonstrated the ability to inhibit leukotriene synthesis in vitro. This suggests potential applications in treating inflammatory conditions such as asthma and allergic reactions .

Case Studies

- In Vitro Studies on Cell Lines :

- Animal Models :

Data Table: Biological Activities of Benzylamine Derivatives

Research Findings

Recent studies have focused on the synthesis and modification of benzylamine derivatives to enhance their biological activity. For example, modifications at the phenyl ring or variations in the alkoxy chain have been shown to significantly alter antimicrobial potency and anti-inflammatory effects .

Q & A

What experimental strategies are recommended for synthesizing p-(2,3-epoxypropoxy)-N-phenylbenzylamine with high purity?

Basic Synthesis & Characterization

Synthesis typically involves epoxidation of allyl ether precursors or nucleophilic substitution of epoxy-containing intermediates. For example, analogous methods for epoxy-amine adducts involve reacting benzylamine derivatives with epichlorohydrin under controlled alkaline conditions to form the epoxypropoxy linkage . Post-synthesis purification requires column chromatography or recrystallization to remove unreacted starting materials and oligomeric byproducts. Characterization via -NMR and FT-IR is critical to confirm the epoxy ring integrity and amine functionality. Purity assessment should use HPLC with UV detection (λ = 254 nm) to achieve ≥98% purity for biological studies .

How can researchers evaluate the thermal stability of this compound and identify decomposition byproducts?

Advanced Stability Analysis

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) is recommended to study thermal degradation. Evidence indicates decomposition above 200°C releases toxic NO fumes, likely from amine and epoxy ring breakdown . Isothermal stability tests at 80–120°C (simulating accelerated aging) should monitor epoxy ring opening via FT-IR peak loss at 910 cm (C-O-C stretch). Quantify NO using chemiluminescence detectors or ion chromatography .

What in vivo models are suitable for assessing its tumorigenic potential, given conflicting carcinogenicity data?

Advanced Toxicity Profiling

Subchronic rodent studies (e.g., 18-week exposure at 4,750 mg/kg TDLo in rats) are critical for detecting tumorigenicity . Histopathological analysis should focus on hepatic, renal, and hematopoietic tissues, as aromatic amines often target these organs. Conflicting data may arise from metabolic differences: use transgenic models expressing human CYP450 enzymes (e.g., CYP2E1) to improve translatability. Pair with in vitro Ames tests (with/without S9 metabolic activation) to evaluate mutagenicity .

Which analytical techniques resolve structural ambiguities in derivatives of this compound?

Advanced Structural Elucidation

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., -HSQC, COSY) differentiate regioisomers arising from epoxy ring opening. For example, --HMBC can confirm N-phenyl substitution patterns. X-ray crystallography is ideal for resolving steric effects in crystalline derivatives, as seen in related benzamide structures . Computational modeling (DFT) predicts regioselectivity in nucleophilic attacks on the epoxy ring .

How does the compound’s logP and polar surface area (PSA) influence its bioactivity?

Structure-Activity Relationship (SAR)

The compound’s logP (~0.63) and PSA (~65 Ų) suggest moderate hydrophobicity and membrane permeability, making it suitable for CNS-targeting studies . However, the epoxy group’s reactivity may limit bioavailability. Compare analogs with hydrolyzed epoxy rings (e.g., diols) to assess metabolic inactivation. MDCK cell assays can quantify P-glycoprotein efflux ratios, while Caco-2 models predict intestinal absorption .

What protocols mitigate risks when handling this compound in aqueous environments?

Basic Safety & Handling

The epoxy group hydrolyzes in water, forming diols that may alter reactivity. Store under anhydrous conditions (argon atmosphere, molecular sieves). Use pH 7.4 buffers for biological assays, but monitor hydrolysis via LC-MS over 24 hours. Personal protective equipment (PPE) must include nitrile gloves and fume hoods to avoid dermal/ocular exposure, as recommended for structurally related carcinogens .

How can impurity profiles be standardized for batch-to-batch consistency?

Advanced Quality Control

Develop a validated LC-MS/MS method to detect trace impurities like unreacted epichlorohydrin (threshold: <0.1%). Accelerated stability studies (40°C/75% RH) identify degradation products, such as phenyl glycidyl ether derivatives . For GMP-compliant batches, use USP-class reference standards and enforce ICH Q3A/B guidelines for impurity qualification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.